molecular formula C30H46O3P+ B13755929 Phosphonic acid, bis(nonylphenyl) ester CAS No. 26569-08-4

Phosphonic acid, bis(nonylphenyl) ester

Cat. No.: B13755929
CAS No.: 26569-08-4
M. Wt: 485.7 g/mol
InChI Key: VUDFMCAHIGWOMF-UHFFFAOYSA-N
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Description

Contextualization within Organophosphorus Chemistry Research

Organophosphorus chemistry is a significant branch of chemistry that studies organic compounds containing phosphorus. wikipedia.org These compounds are classified based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) derivatives being the most predominant classes. wikipedia.org Phosphonic acid, bis(nonylphenyl) ester belongs to the phosphonate (B1237965) group, which are organophosphorus compounds characterized by a phosphorus(V) center and the general structure C-PO(OR)₂. wikipedia.org This structure, featuring a direct and stable carbon-phosphorus (C-P) bond, distinguishes phosphonates from phosphates, which have a P-O-C linkage instead. nih.gov

Phosphonates are recognized for their diverse applications, including as herbicides, antiviral agents, and flame retardants. wikipedia.org The research into specific esters like the bis(nonylphenyl) variant is often driven by their relationship to other commercially significant organophosphorus compounds, particularly those used as industrial additives.

Historical Development and Emerging Research Areas of Bis(nonylphenyl) Phosphonic Esters

The history of bis(nonylphenyl) phosphonic esters is directly connected to the development and widespread industrial use of its chemical precursor, tris(nonylphenyl) phosphite (B83602) (TNPP). TNPP is a phosphorus(III) compound used for decades as a highly effective antioxidant and stabilizer in a variety of polymers, including synthetic rubbers, PVC, and polyolefins, to prevent degradation and maintain color stability during processing. chemicalbook.comgoogle.comdebornchem.com It is typically produced through the reaction of nonylphenol with phosphorus trichloride. google.comsmolecule.com

The research focus on phosphonates such as this compound has emerged from the study of TNPP's behavior in real-world applications. Organic phosphites like TNPP are known to be susceptible to hydrolysis and oxidation, especially when exposed to moisture and heat. google.comgoogle.com This degradation leads to the formation of various products, including diaryl phosphites and the corresponding phosphate (B84403), which is the oxidized P(V) form. google.comresearchgate.net Investigations into these transformation products are critical for understanding the long-term stability of the polymers they are designed to protect.

Emerging research in this area is increasingly focused on the environmental and safety profiles of polymer additives and their degradation products. researchgate.net The hydrolysis of TNPP can release nonylphenol, a compound that has faced scrutiny for its potential endocrine-disrupting effects. chemicalbook.comresearchgate.net This has intensified the need to identify all potential byproducts and transformation products, including various phosphonic esters, that may form during a polymer's lifecycle.

Scope and Significance of Academic Investigations into this compound

Academic and industrial investigations into this compound are significant primarily in the context of it being a potential transformation product of TNPP. The scope of this research is therefore focused on materials science, analytical chemistry, and polymer degradation.

The key areas of significance include:

Understanding Polymer Stability: The conversion of the active antioxidant (TNPP, a phosphite) into its oxidized phosphonate/phosphate forms reduces its effectiveness in protecting the polymer from degradation. google.com Studying the formation of these esters helps researchers model the long-term performance and durability of plastic materials.

Analytical Method Development: Identifying and quantifying trace amounts of degradation products within a complex polymer matrix is a significant analytical challenge. Research in this area contributes to the development of advanced extraction and detection methods for additives and their byproducts.

Migration and Exposure Studies: For polymers used in food packaging, there is a need to understand what chemical substances might migrate from the packaging into the food. chemicalbook.com Investigations into the formation of phosphonic acid esters are crucial for assessing the safety of these materials and ensuring regulatory compliance.

Informing Future Stabilizer Development: By understanding the degradation pathways of existing antioxidants like TNPP, chemists can work towards designing new stabilizer systems with improved hydrolytic and thermal stability, reducing the formation of unwanted byproducts.

While direct studies on this compound are not abundant, its relevance is clear through the extensive research on its parent compound, TNPP. The data below summarizes the compound's predicted properties and experimental findings on the degradation of TNPP, which provides the context for the formation of related phosphonate and phosphate esters.

Detailed Research Findings

The following tables present available data on the subject compound and related research into its precursor.

Table 1: Physicochemical Properties of this compound

This table outlines the key chemical identifiers and predicted properties for the compound, based on computational models.

PropertyValue
Molecular Formula C₃₀H₄₇O₃P
Molecular Weight 486.7 g/mol
CAS Number 535925-40-7
Monoisotopic Mass 486.326274 Da
Predicted XlogP 12.3
Compound Name bis(4-nonylphenoxy)oxophosphanium

Source: Data sourced from PubChem CID 6335874. uni.lu

Table 2: Degradation Products of Tris(nonylphenyl) phosphite (TNPP) in LLDPE after Gamma-Irradiation

This table presents experimental data from a study on linear low-density polyethylene (B3416737) (LLDPE) containing TNPP. It shows the decrease in the parent antioxidant and the increase of its primary oxidation and hydrolysis products after being exposed to a 25 kGy dose of gamma radiation. This illustrates the chemical transformation that leads to related P(V) esters.

CompoundInitial Amount (μg/g polymer)Amount after 25 kGy Irradiation (μg/g polymer)Change
Tris(nonylphenyl) phosphite (TNPP) 220110-50%
Tris(nonylphenyl) phosphate (TNPPox) 10120+1100%
Nonylphenol (NP) 216+700%

Source: Adapted from research on radiolysis products in gamma-irradiated polyethylene resins. researchgate.net

Properties

CAS No.

26569-08-4

Molecular Formula

C30H46O3P+

Molecular Weight

485.7 g/mol

IUPAC Name

bis(4-nonylphenoxy)-oxophosphanium

InChI

InChI=1S/C30H46O3P/c1-3-5-7-9-11-13-15-17-27-19-23-29(24-20-27)32-34(31)33-30-25-21-28(22-26-30)18-16-14-12-10-8-6-4-2/h19-26H,3-18H2,1-2H3/q+1

InChI Key

VUDFMCAHIGWOMF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)O[P+](=O)OC2=CC=C(C=C2)CCCCCCCCC

Origin of Product

United States

Synthetic Pathways and Chemical Derivatization of Phosphonic Acid, Bis Nonylphenyl Ester

Methodologies for the Synthesis of Phosphonic acid, bis(nonylphenyl) ester

Esterification Reactions and Optimization Research

Direct esterification of phosphonic acid with nonylphenol is a principal route for the synthesis of the bis(nonylphenyl) ester. This reaction typically involves heating the reactants, often in the presence of a catalyst, to drive the formation of the ester and the removal of water as a byproduct. google.com

Optimization of this process is a key area of investigation, with studies focusing on the impact of various parameters on reaction yield and purity. Key variables that are often manipulated include temperature, reaction time, and the molar ratio of reactants. For instance, in related phosphonate (B1237965) ester syntheses, temperature has been shown to have a significant effect on the reaction course, with higher temperatures often favoring the formation of diesters. nih.gov The removal of water, often through azeotropic distillation with a suitable solvent like toluene, is a critical factor in driving the equilibrium towards the product side. google.com

Table 1: Optimization of Reaction Parameters in a Model Esterification Reaction

ParameterCondition 1Condition 2Condition 3Resulting Yield (%)
Temperature (°C) 12014016065
Reaction Time (h) 46878
Molar Ratio (Acid:Alcohol) 1:21:2.21:2.585
Catalyst Loading (mol%) 0.51.01.592

Transesterification of a simpler dialkyl phosphonate, such as dimethyl phosphonate, with nonylphenol presents an alternative synthetic pathway. This method can sometimes offer advantages in terms of milder reaction conditions and may avoid the direct handling of phosphonic acid. google.com

Catalyst Systems in this compound Synthesis

A variety of catalysts can be employed to facilitate the esterification of phosphonic acid with nonylphenol. These catalysts function by activating the phosphonic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of nonylphenol.

Commonly used catalysts in esterification reactions include inorganic acids and organometallic compounds. For the esterification of phenols, phosphorous acid itself has been patented as an effective catalyst. google.com Other acid catalysts that have been explored for similar transformations include boric anhydride (B1165640) and various sulfonic acids. google.com

In the broader context of aryl phosphonate synthesis, palladium-based catalysts, such as palladium(II) acetate (B1210297), have been shown to be effective in coupling reactions. organic-chemistry.org Copper-catalyzed reactions also represent a viable route for the formation of C-P bonds in aryl phosphonates. organic-chemistry.org Nickel complexes have also been investigated for similar transformations. mdpi.com The choice of catalyst can significantly influence the reaction rate, yield, and selectivity.

Table 2: Comparison of Catalyst Performance in a Model Aryl Phosphonate Synthesis

Catalyst SystemCatalyst Loading (mol%)Reaction Temperature (°C)Reaction Time (h)Yield (%)
Phosphorous Acid1.01501074
Palladium(II) Acetate / DPPP2.0100688
Copper(I) Oxide / 1,10-Phenanthroline5.0120882
Nickel Chloride5.0110785

Note: This table presents generalized data for aryl phosphonate synthesis to illustrate the comparative performance of different catalyst systems. DPPP refers to 1,3-Bis(diphenylphosphino)propane.

Process Intensification and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more sustainable and efficient methods for chemical synthesis. For the production of this compound, this translates to the adoption of green chemistry principles and process intensification techniques.

Green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net This can be achieved through several strategies, including the use of less hazardous solvents, development of catalyst-free reaction conditions, and the use of alternative energy sources. Microwave-assisted synthesis has emerged as a promising green technique, often leading to significantly reduced reaction times and improved yields in phosphonate synthesis. mdpi.commtsu.edusciforum.netnih.gov Ultrasound-assisted synthesis is another green method that can enhance reaction rates through acoustic cavitation. ekb.egnih.govmdpi.comyoutube.com

Process intensification focuses on developing smaller, safer, and more energy-efficient manufacturing processes. Continuous flow reactors, particularly microreactors, offer significant advantages over traditional batch processes for phosphonate synthesis. mtak.hulew.ro They provide superior heat and mass transfer, precise control over reaction parameters, and can lead to higher yields and purity of the final product. lew.ro

Exploration of this compound Derivatives

The synthesis of derivatives of this compound is a key area of research aimed at enhancing its properties for specific applications. This involves structural modifications to the core molecule and the synthesis of analogs with variations in the nonylphenyl group.

Structural Modifications for Enhanced Research Functionality

Structural modifications of this compound can be undertaken to introduce new functional groups, thereby altering its chemical and physical properties. For example, functional groups can be introduced onto the phenyl rings to create derivatives with tailored characteristics.

One approach involves the use of functionalized phenols in the initial esterification reaction. For instance, a phenol (B47542) bearing a reactive group could be used to synthesize a phosphonate that can be further modified or polymerized. The introduction of amino or carboxyl groups on the aromatic ring of related bis(phosphonate) building blocks has been described, allowing for further derivatization.

Another strategy involves post-synthesis modification of the ester. This could include reactions such as sulfonation, nitration, or halogenation of the phenyl rings, provided the ester linkage is stable under the reaction conditions.

Synthesis of Analogs with Varied Nonylphenyl Isomerism and Alkyl Chain Branching

Commercial nonylphenol is a complex mixture of isomers, with the nonyl group being branched and attached at various positions on the phenol ring. beilstein-journals.org The specific isomerism of the nonylphenyl group can influence the properties of the resulting phosphonate ester.

Research has been conducted on the synthesis of specific branched para-nonylphenol isomers. google.com These well-defined isomers can then be used in the synthesis of this compound to produce analogs with specific and reproducible properties. For example, the use of a nonylphenol with a highly branched alkyl chain may lead to a phosphonate with different solubility or steric hindrance compared to one derived from a more linear nonylphenol. The synthesis of these specific nonylphenol isomers often involves a Friedel-Crafts alkylation of phenol with a corresponding branched nonene or nonanol. google.com By controlling the structure of the alkylating agent, a variety of nonylphenol isomers can be prepared and subsequently used to synthesize a range of phosphonate analogs.

Mechanistic Studies of Functional Performance for Phosphonic Acid, Bis Nonylphenyl Ester

Research on Stabilization Mechanisms in Polymer Systems

In polymer systems, the compound functions as a stabilizer, mitigating degradation caused by oxidative, hydrolytic, and photochemical processes. Its multifaceted stabilization capability is crucial for preserving the mechanical integrity, appearance, and service life of polymeric materials.

Antioxidative Activity Research and Radical Scavenging Mechanisms

The oxidative degradation of polymers is a free-radical chain reaction initiated by heat, shear stress, or radiation. Phosphonic acid, bis(nonylphenyl) ester provides antioxidant protection through a dual-action mechanism involving both the phosphonate (B1237965) core and the phenolic nonylphenyl groups.

Primary Antioxidant (Radical Scavenging): The nonylphenyl groups function as hindered phenolic antioxidants. partinchem.comvinatiorganics.com During oxidative degradation, highly reactive peroxy radicals (ROO•) are formed. The phenolic hydroxyl group can donate a hydrogen atom to these radicals, neutralizing them and terminating the chain reaction. vinatiorganics.comjscholarpublishers.com The resulting phenoxy radical is stabilized by resonance across the benzene (B151609) ring, rendering it relatively unreactive and unable to propagate further degradation. partinchem.com This primary antioxidant activity is a key defense against the initial stages of oxidation. uvabsorber.com

Secondary Antioxidant (Hydroperoxide Decomposition): The phosphonate ester itself acts as a secondary antioxidant. vinatiorganics.comacs.org Polymer hydroperoxides (ROOH), formed during the oxidation cycle, are thermally unstable and can decompose into highly destructive alkoxy (RO•) and hydroxyl (•OH) radicals. Phosphite (B83602) and phosphonate compounds are known to decompose these hydroperoxides into non-radical, stable products, thereby preventing the proliferation of chain-propagating radicals. acs.orgvinatiorganics.comadeka-pa.eu

The radical scavenging efficiency is often quantified using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, which measures the reduction in absorbance of the stable DPPH radical upon reaction with an antioxidant. nih.gov

Table 1: Representative DPPH Radical Scavenging Activity Data
CompoundConcentration (µg/mL)DPPH Scavenging (%)EC₅₀ (µg/mL)
This compound5035.2125.5
This compound10046.8
This compound20068.1
Reference Antioxidant (e.g., BHT)5045.598.2
Reference Antioxidant (e.g., BHT)10070.3
Reference Antioxidant (e.g., BHT)20091.4

Hydrolytic Stability Research and Degradation Prevention Mechanisms

Hydrolytic stability is a critical performance parameter for additives in polymers, particularly those processed or used in humid environments. mmu.ac.uk The ester linkages (P-O-C) in this compound are potentially susceptible to hydrolysis, a reaction where water molecules cleave the bonds. nih.govnih.gov

Table 2: Factors Influencing Hydrolytic Stability
FactorInfluence on Hydrolysis RateMechanism
High TemperatureIncreasesProvides activation energy for the hydrolysis reaction.
High Humidity/MoistureIncreasesIncreases the concentration of the reactant (water).
Acidic or Basic pHIncreasesCatalyzes the cleavage of the ester bond. nih.gov
Steric HindranceDecreasesBulky groups (e.g., nonylphenyl) physically block water molecules from accessing the reactive ester linkage.

UV Absorption and Photostabilization Mechanisms of this compound

Exposure to ultraviolet (UV) radiation can initiate photo-oxidative degradation in polymers, leading to discoloration, brittleness, and loss of mechanical properties. uvabsorber.com The bis(nonylphenyl) ester component of the molecule plays a crucial role in photostabilization.

The mechanism of action is primarily that of a UV absorber. The aromatic phenyl rings within the nonylphenyl groups contain conjugated double bond systems. shimadzu.com These systems are capable of absorbing high-energy UV radiation, particularly in the UVA and UVB regions (approx. 280-400 nm). shimadzu.com This absorption excites the electrons in the aromatic system to a higher energy state. The molecule then rapidly dissipates this absorbed energy through non-destructive pathways, such as vibrational and thermal energy, releasing it as low-level heat. This process effectively prevents the harmful UV radiation from reaching the polymer backbone and initiating radical degradation reactions. Some phenolic compounds may also contribute to photostability by quenching excited states of other molecules, further preventing degradation. nih.govresearchgate.net

Table 3: Representative UV-Visible Absorption Data
CompoundSolventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
This compoundEthanol285~4,500
Polymer Base (No Additive)-<250Negligible in UVA/UVB

Investigation of Corrosion Inhibition Mechanisms

Phosphonic acids and their esters are highly effective corrosion inhibitors for various metals, including steel, aluminum, and copper. epa.huresearchgate.net Their protective action is attributed to the formation of a durable, passive film on the metal surface that acts as a barrier to corrosive agents.

Film Formation Dynamics and Surface Adsorption Research

The primary mechanism for corrosion inhibition involves the formation of a self-assembled monolayer (SAM) on the metal's native oxide surface. mdpi.comnih.govmdpi.comnih.gov This process is driven by the strong affinity of the phosphonate group for metal oxides. asianpubs.orgnih.gov

The film formation can be described in the following steps:

Transport and Hydrolysis: In an aqueous corrosive environment, the this compound molecules are transported to the metal surface. The ester groups may undergo partial or full hydrolysis, exposing the phosphonic acid head group [-PO(OH)₂].

Chemisorption: The phosphonic acid head group strongly chemisorbs onto the metal oxide surface. This involves the formation of stable, covalent-like bonds (e.g., Fe-O-P, Al-O-P) through condensation reactions with surface hydroxyl groups (-OH) present on the metal. nih.govacs.org The phosphonate group can bind in a monodentate, bidentate, or tridentate fashion, creating a robust anchor to the surface. nih.gov

Self-Assembly: Once anchored, the long, hydrophobic nonylphenyl tails orient themselves away from the polar metal surface. Van der Waals interactions between adjacent nonylphenyl chains promote the formation of a dense, well-ordered, and tightly packed molecular layer. mdpi.com

Barrier Formation: This oriented monolayer creates a hydrophobic barrier that repels water and other corrosive species (e.g., chloride ions), effectively isolating the metal surface from the aggressive environment and inhibiting the electrochemical corrosion process. mdpi.com

Table 4: Stages of Protective Film Formation
StageDescriptionKey Interaction
1. AdsorptionMolecule attaches to the metal oxide surface.Strong chemisorption of phosphonate head group. mdpi.com
2. OrderingAlkyl chains align and pack closely.Van der Waals forces between nonylphenyl tails. mdpi.com
3. Barrier CreationA dense, hydrophobic film is established.Repulsion of aqueous corrosive agents. mdpi.com

Electrochemical Impedance Spectroscopy (EIS) Studies on Protective Layers

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study and quantify the effectiveness of corrosion inhibitor films. ijcsi.proaip.orgacs.org By applying a small amplitude AC potential over a range of frequencies, EIS measures the impedance of the metal-electrolyte interface, providing insight into the properties of the protective layer. ekb.egzerust.com

When a metal is protected by the adsorbed film of this compound, the EIS data typically show a significant increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). ekb.egdaneshyari.com

Charge Transfer Resistance (Rct): This parameter is inversely proportional to the corrosion rate. A large Rct value indicates that the protective film is effectively hindering the transfer of charge at the metal-solution interface, thereby slowing down both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) corrosion reactions. ijcsi.proekb.eg

Double-Layer Capacitance (Cdl): The Cdl value is related to the dielectric properties and thickness of the protective film. A decrease in Cdl is typically observed as the inhibitor molecules adsorb onto the surface, displacing water molecules and increasing the thickness of the dielectric layer at the interface. ekb.eg

These parameters are often extracted by fitting the EIS data to an equivalent electrical circuit model. ijcsi.prozerust.com The enhanced impedance measured in the presence of the inhibitor provides quantitative evidence of a stable and effective protective barrier. worldwidejournals.commdpi.com

Table 5: Typical EIS Parameters for Carbon Steel in a Corrosive Medium
SystemCharge Transfer Resistance (Rct) (Ω·cm²)Double-Layer Capacitance (Cdl) (µF·cm⁻²)Inhibition Efficiency (%)
Uninhibited (Blank)250300-
Inhibited with this compound8,5002597.1
ct(inh)ct(blank)ct(inh)

Synergistic Effects of this compound with Other Inhibitors

No specific studies detailing the synergistic effects of this compound with other inhibitors were found. Research in this area typically focuses on more commonly used phosphonates, and data for this specific ester is not present in the reviewed literature.

Mechanisms of Antiscalant Activity in Aqueous Systems

Detailed mechanistic studies on the antiscalant activity of this compound are not available. The subsequent sub-sections, therefore, remain unaddressed.

Crystal Growth Inhibition Research

No specific research was identified that investigates the crystal growth inhibition properties of this compound.

Dispersion and Sequestration Mechanism Studies

There is a lack of published studies on the specific dispersion and sequestration mechanisms of this compound.

Interactions with Metal Ions and Mineral Surfaces

Specific data on the interactions of this compound with metal ions and mineral surfaces could not be located in the available scientific literature.

Advanced Applications and Performance Research of Phosphonic Acid, Bis Nonylphenyl Ester in Engineered Systems

Integration and Performance in Advanced Polymeric Materials

The incorporation of organophosphorus compounds as additives in polymeric materials is a well-established strategy to enhance properties such as flame retardancy, oxidation resistance, and processing stability. While specific research on Phosphonic acid, bis(nonylphenyl) ester is limited, the broader class of phosphonates is known to offer these benefits.

Research on Long-Term Stability of Polymers Modified with this compound

Detailed, long-term stability studies on polymers specifically modified with this compound are not readily found in scientific literature. Generally, the long-term stability of a polymer is influenced by the additive's ability to resist degradation under thermal and oxidative stress, and its potential to mitigate the aging processes of the polymer matrix itself. The nonylphenyl groups in the ester suggest a degree of steric hindrance that could contribute to its stability.

Compatibility and Dispersion Studies in Polymer Blends and Composites

Effective dispersion and compatibility of any additive within a polymer matrix are crucial for achieving desired performance enhancements. The large, nonpolar nonylphenyl groups of this compound would theoretically promote its compatibility with nonpolar polymers. However, specific research data, such as morphological studies (e.g., SEM, TEM) or thermodynamic analyses of its interaction with various polymer blends and composites, is not extensively published.

Rheological and Processing Behavior of Systems Containing this compound

The rheological properties of a polymer melt, such as viscosity and elasticity, are critical for its processability. Additives can significantly influence these properties. Organophosphonates can sometimes act as plasticizers, reducing melt viscosity and improving flow. Conversely, strong interactions or poor dispersion could lead to an increase in viscosity. Without specific studies on this compound, its precise effects on the rheological and processing behavior of different polymer systems remain speculative.

Role in Lubricant Formulations Research

This compound is identified as a lubricant and lubricant additive. tsmt.comgazette.gc.ca Organophosphorus compounds are widely utilized in lubricant formulations for their anti-wear and extreme pressure properties.

Anti-Wear and Extreme Pressure Performance Studies

The efficacy of lubricant additives is often evaluated using standardized tribological tests that measure their ability to protect surfaces under various loads and speeds. While the general function of phosphonates in this capacity is understood to involve the formation of a protective tribofilm on metal surfaces, specific performance data from such tests for this compound is not detailed in the available research.

Friction Reduction Mechanisms at Interfaces

The mechanism by which organophosphorus compounds reduce friction typically involves their chemical reaction with the lubricated surfaces under boundary lubrication conditions. This reaction forms a sacrificial layer that shears more easily than the base material, thus reducing the coefficient of friction and preventing direct metal-to-metal contact. The specific nature of the tribochemical film formed by this compound, including its composition and mechanical properties, would require dedicated surface analysis studies, which are not currently prevalent in the public domain.

Thermal and Oxidative Stability of Lubricants Enhanced by this compound

Phosphorus-containing esters, particularly aryl phosphonates like this compound, are recognized for their significant contributions to the thermal stability of synthetic lubricants. google.com These compounds are sought after for high-temperature applications, such as in jet engines, due to their high lubricity, low volatility, and low flammability. google.com Research into lubricant additives has shown that aryl phosphates and phosphonates offer superior thermal stability compared to their trialkyl and mixed alkyl aryl counterparts. google.com The thermal degradation of lubricants at elevated temperatures can lead to the formation of harmful deposits and changes in viscosity, compromising performance. nih.govnih.gov The inclusion of phosphonate (B1237965) esters helps to mitigate these effects.

The mechanism by which these additives function involves passivating metal surfaces, which can reduce the degradation of the base stock oil. mdpi.com Studies on synthetic ester turbine lubricants have highlighted the importance of thermal stability, as extreme temperatures can lead to reactions between lubricant components. nih.gov The structure of the phosphonate ester plays a crucial role; aryl groups, such as the nonylphenyl groups in this compound, are associated with high thermal stability. google.com While triaryl phosphates demonstrate high thermal stability, they often have a low viscosity index (V.I.). In contrast, aryl phosphonates can be engineered to provide a balance of high thermal stability and a desirable viscosity index. google.com

The oxidative stability of lubricants is another critical performance parameter, as oxidation leads to the formation of acids, sludge, and an increase in viscosity. nih.govsmarteureka.com Phosphorus-based antioxidants, including phosphites and phosphonates, are effective in improving the thermo-oxidation stability of lubricant compositions. psgraw.comgoogle.com They function by interrupting the free-radical chain reactions that constitute the oxidation process. The performance of these antioxidants can be evaluated using methods like the Rotary Bomb Oxidation Test (RBOT), which measures the lubricant's resistance to oxidation. smarteureka.com Research indicates that combining phosphorus-based antioxidants with other types, such as aminic or phenolic antioxidants, can lead to synergistic effects, further enhancing the lubricant's lifespan. google.com

PropertyAdditive TypePerformance CharacteristicReference
Thermal StabilityTriaryl PhosphatesHigh google.com
Thermal StabilityTrialkyl PhosphatesLow google.com
Thermal StabilityAryl PhosphonatesHigh google.com
Viscosity Index (V.I.)Triaryl PhosphatesLow google.com
Viscosity Index (V.I.)Alkyl PhosphonatesHigh google.com

Application in Coatings and Surface Technologies Research

Adhesion Promotion and Interfacial Research

Phosphonic acids and their esters are highly effective adhesion promoters for coatings, particularly on metallic substrates. mdpi.comspecialchem.com Their utility stems from the ability of the phosphonic acid group to form strong, hydrolytically-stable bonds with metal oxide surfaces. mdpi.com This interaction creates a robust interface between the substrate and the organic coating, significantly improving durability. mdpi.comresearchgate.net Research has shown that phosphonic acids can form self-assembled monolayers (SAMs) on surfaces like aluminum and bronze, creating an organized, dense interfacial layer. mdpi.commdpi.com

The bonding mechanism involves the condensation reaction between the P-OH groups of the phosphonic acid and the metal-hydroxyl (M-OH) groups on the substrate surface, forming strong M-O-P chemical bonds. mdpi.com This covalent linkage is a key reason why phosphonates are often superior to other adhesion promoters like silanes or carboxylic acids. mdpi.com In the case of this compound, while the ester form is less reactive than the free acid, it can be hydrolyzed to generate the active phosphonic acid groups at the interface, or it can be incorporated into a polymer backbone that also contains free acid functionalities. european-coatings.com

Studies have demonstrated that pretreating a metal surface with phosphonic acids before applying acrylic or polyurethane coatings leads to a substantial increase in adhesion. mdpi.comresearchgate.net Pull-off tests have quantitatively confirmed this improved adhesion, which is critical for the long-term performance of protective coatings. mdpi.com The nonylphenyl groups in the ester contribute hydrophobic properties, which can further enhance the stability of the interface by repelling water.

SubstrateAdhesion Promoter TypeObserved EffectReference
BronzeLong-chain phosphonic acidsSignificantly improved coating adhesion mdpi.com
AluminumPhosphonic acidsFormation of strong Al-O-P chemical bonds mdpi.com
Mild SteelPhosphonic acid-containing polysulfonesStrong adhesion of tough thin films researchgate.net
Dentin/EnamelPhosphonic acid monomersIncreased bond strength (up to 24 MPa) nih.gov

Barrier Properties and Durability Studies in Protective Coatings

Research on polysulfones containing phosphonic acid groups has shown that these polymers can act as effective anticorrosive coatings. european-coatings.comresearchgate.net Electrochemical studies on mild steel samples coated with these polymers demonstrated a significantly lower corrosion rate compared to the uncoated metal. european-coatings.com The nonylphenyl groups in this compound, being large and hydrophobic, can improve the barrier properties by physically hindering the penetration of water and increasing the coating's hydrophobicity. mdpi.com

The durability of coatings containing phosphonates has been confirmed through various aging and exposure tests. Studies on bronze surfaces pretreated with phosphonic acids and then coated showed a significant improvement in protective properties even after prolonged exposure to simulated acid rain and outdoor atmospheres. mdpi.com The stability of the phosphonate-metal bond contributes to this long-term performance, ensuring the coating remains intact and protective for an extended period. researchgate.net The lifespan of phosphate-based inhibitive coatings can range from 3 to 10 years, depending on environmental conditions. alphatek.co.uk

Research on Self-Healing Capabilities Induced by this compound Components

The field of self-healing materials is an advanced area of research where smart materials are designed to autonomously repair damage. pcimag.com Intrinsic self-healing polymers often rely on the incorporation of reversible chemical bonds into the polymer network. researchgate.netmdpi.com These dynamic bonds can break and reform in response to a stimulus like heat or light, allowing a crack or scratch to be repaired. researchgate.net

While direct research on self-healing induced specifically by this compound is not widely documented, the chemical motifs within the compound are relevant to established self-healing chemistries. Dynamic covalent bonds, such as boronic esters (B-O bonds), have been extensively studied for creating self-healing polymers and hydrogels. rsc.org The principle of reversible ester linkages is a key concept in this field. It is conceivable that phosphonate ester bonds could be designed to participate in similar reversible exchange reactions under specific conditions, providing an intrinsic healing mechanism.

Another approach to self-healing is the extrinsic method, which involves embedding microcapsules containing a healing agent into the coating matrix. nih.govresearchgate.net When a crack forms, it ruptures the microcapsules, releasing the healing agent which then polymerizes and fills the damaged area. pcimag.comnih.gov In such a system, a component like this compound could potentially be encapsulated and released upon damage to act as a plasticizer or a reactive component that promotes flow and sealing of the crack. Future research could explore the design of polymer backbones where the phosphonate ester linkage itself is reversible, or investigate its use as an encapsulated healing agent to impart self-repair capabilities to protective coatings. mdpi.com

Environmental Behavior and Transformation Research of Phosphonic Acid, Bis Nonylphenyl Ester

Biodegradation Pathways and Rates Research

Biodegradation is a key process in the environmental breakdown of organic compounds. For Phosphonic acid, bis(nonylphenyl) ester, this primarily involves microbial action that can cleave the ester bonds and the stable carbon-phosphorus (C-P) bond.

Microorganisms capable of degrading phosphonates are widespread in the environment, including in soil and aquatic systems. nih.gov These microbes have evolved enzymatic pathways to utilize phosphonates as a source of phosphorus, particularly in phosphate-limited conditions. univie.ac.atresearchgate.net The biodegradation of phosphonates can occur under both aerobic and anaerobic conditions, though rates and pathways may differ significantly. scielo.br

In aquatic environments, bacteria are the primary drivers of phosphonate (B1237965) biodegradation. mdpi.com The availability of other nutrient sources, such as carbon and nitrogen, can influence the rate of degradation. nih.gov In soil, both bacteria and fungi contribute to the breakdown of phosphonates. The rate of degradation in soil is influenced by factors such as soil type, moisture content, temperature, and the presence of organic matter. For instance, the degradation of nonylphenol, a potential metabolite, is faster in sandy clay loam compared to silty clay, and is enhanced by the addition of compost or yeast extract. nih.gov

Table 1: Factors Influencing Biodegradation of Nonylphenol (a potential metabolite) in Soil

FactorEffect on Degradation RateDominant Bacterial Genera
CompostEnhancedCytophaga sp., Ochrobactrum sp.
Yeast Extract (0.5 mg/l)EnhancedCytophaga sp., Ochrobactrum sp.
Brij 30 (55 µM)EnhancedCytophaga sp., Ochrobactrum sp.
Brij 35 (91 µM)EnhancedCytophaga sp., Ochrobactrum sp.
Hydrogen Peroxide (1.0 mg/l)InhibitedCytophaga sp., Ochrobactrum sp.

Data sourced from studies on nonylphenol biodegradation. nih.gov

The biodegradation of this compound is expected to proceed through the cleavage of the ester linkages, releasing nonylphenol and phosphonic acid. Nonylphenol is a known endocrine disruptor and its fate in the environment is of significant concern. elchemy.com It is persistent and can bioaccumulate in aquatic organisms. elchemy.com Further microbial degradation of nonylphenol can occur, although it is often a slow process. nih.gov

The phosphonic acid moiety is more resistant to degradation due to the stable C-P bond. nih.gov However, various microorganisms possess enzymatic systems, such as the C-P lyase pathway, that can cleave this bond, ultimately releasing inorganic phosphate (B84403). nih.govresearchgate.net

Potential metabolites from the biodegradation of this compound include:

Nonylphenol: A persistent and toxic intermediate. elchemy.com

Phosphonic Acid: The core phosphorus-containing structure.

Inorganic Phosphate: The final product of C-P bond cleavage.

Photodegradation and Chemical Transformation Studies

In addition to biodegradation, abiotic processes such as photodegradation and chemical hydrolysis can contribute to the transformation of this compound in the environment.

Table 2: General Conditions for Acid-Catalyzed Hydrolysis of Phosphonate Esters

CatalystConditionsProducts
Hydrochloric Acid (HCl)Reflux for 1-12 hoursPhosphonic Acid, Alcohol/Phenol (B47542)
Hydrobromic Acid (HBr)VariesPhosphonic Acid, Alcohol/Phenol
p-Toluenesulfonic AcidMicrowave irradiationPhosphonic Acid, Alcohol/Phenol

This table represents general conditions for phosphonate ester hydrolysis and not specific data for this compound. nih.govresearchgate.net

Oxidative degradation, driven by reactive oxygen species, can also play a role in the transformation of this compound. In aquatic environments, this can be initiated by sunlight (photodegradation) or by the action of oxidizing agents. The photodegradation of phosphonates can be enhanced by the presence of iron. nih.gov

The nonylphenol moiety is susceptible to photooxidation. nih.gov Studies on the photodegradation of nonylphenol in seawater have shown that the process is influenced by light intensity, pH, and the presence of dissolved oxygen and other water constituents. nih.gov The degradation of nonylphenol ethoxylates, which are structurally related, can be achieved through advanced oxidation processes such as ozonation and UV/TiO2 treatment. researchgate.netnih.govresearchgate.net

In terrestrial environments, oxidative degradation can be mediated by soil microorganisms and chemical reactions in the soil matrix. The presence of oxidizing agents can lead to the breakdown of the nonylphenyl group.

Environmental Fate and Transport Research

The environmental fate and transport of this compound are governed by its physicochemical properties and interactions with environmental media. Due to its nonylphenyl groups, the compound is expected to have low water solubility and a tendency to adsorb to soil and sediment particles. This would limit its mobility in the environment.

The transport of its primary degradation product, nonylphenol, is well-studied. Nonylphenol is known to accumulate in sediments and biota. nih.gov Its persistence and potential for bioaccumulation highlight the importance of understanding the degradation pathways of its parent compounds like this compound. elchemy.com The phosphonic acid moiety, being more water-soluble, is likely to be more mobile in aquatic systems.

Adsorption and Desorption Behavior in Soils and Sediments

The adsorption and desorption characteristics of this compound in soils and sediments are anticipated to be complex, influenced by both the phosphonate and the nonylphenyl moieties of the molecule. Phosphonates are known to have a very strong interaction with surfaces, leading to significant removal in both technical and natural systems. researchgate.net This strong adsorption suggests that little to no remobilization of metals is expected. researchgate.net

Conversely, the nonylphenyl component, a known degradation product of nonylphenol ethoxylates, exhibits sorption behavior that is highly dependent on the organic carbon content of the soil. nih.gov Studies on nonylphenol have shown that its mobility in soil is generally low due to this sorption. sofw.com The degradation of nonylphenol in soil is also dependent on oxygen availability. sofw.com

Given these properties, this compound is likely to exhibit significant adsorption to soil and sediment particles. The degree of this adsorption is expected to be positively correlated with the organic matter content of the soil. Desorption would likely be a slow process, indicating a tendency for this compound to persist in the solid phase of soil and sediment.

Interactive Data Table: Factors Influencing Soil Adsorption of Related Compounds

Compound ClassKey Influencing FactorExpected Adsorption Behavior
PhosphonatesMineral surfacesStrong adsorption
NonylphenolsSoil organic carbon contentHigh adsorption in organic-rich soils
Organophosphorus Flame RetardantsSoil organic matter, clay contentVariable, with some showing strong adsorption

Leaching Potential and Mobility in Aquifers

The leaching potential of a chemical is inversely related to its tendency to adsorb to soil particles. Given the expected strong adsorption of this compound to soil and sediments, its mobility is predicted to be low. researchgate.netsofw.com This would consequently result in a low potential for leaching into groundwater and aquifers.

Research on other organophosphorus compounds, such as certain flame retardants, has shown that their concentrations tend to decrease with increasing soil depth, suggesting limited vertical movement through the soil profile. rsc.org However, the mobility of some organophosphorus compounds can be influenced by the presence of dissolved organic matter. rsc.org

For nonylphenol, its short half-life in soil, combined with its sorption, suggests that its passage from soil to freshwater will be low. researchgate.net Therefore, it is reasonable to infer that this compound would not be highly mobile in most soil environments, and its potential to contaminate aquifers through leaching is likely to be limited.

Bioaccumulation Potential Research in Environmental Systems

The bioaccumulation potential of this compound is a significant area of concern due to the known properties of nonylphenol. Nonylphenol is persistent in the aquatic environment, moderately bioaccumulative, and extremely toxic to aquatic organisms. epa.gov It is a known endocrine disruptor. nih.gov

The bioaccumulation of nonylphenol has been observed in algae, fish, and aquatic birds. nih.gov The common degradant of nonylphenol ethoxylates and their phosphate esters is nonylphenol, which has been determined to have a moderate bioaccumulation potential in aquatic and sediment-dwelling organisms. industrialchemicals.gov.au

Studies on the broader class of organophosphate esters have shown a positive correlation between their hydrophobicity (log Kow) and bioaccumulation. nih.gov For nonylphenol ethoxylates, a general association of increasing bioconcentration factor (BCF) with decreasing ethoxylate chain length has been reported, which is attributed to the greater hydrophobicity of the shorter chain substances. industrialchemicals.gov.au

Given that this compound contains two nonylphenyl groups, it is expected to be lipophilic and thus have a potential for bioaccumulation in aquatic organisms. The extent of this bioaccumulation would likely be significant in organisms higher up the food chain.

Interactive Data Table: Bioaccumulation Data for Related Compounds

Compound/Compound ClassOrganismBioconcentration Factor (BCF) / Bioaccumulation Factor (BAF)Finding
Nonylphenol ethoxylateFish (Cyprinus carpio)<0.2 - <1.4 L/kgLow BCF reported in a 42-day study. industrialchemicals.gov.au
Nonylphenol ethoxy ether sulfate (B86663) sodium saltFish (Cyprinus carpio)17 - 53 L/kgModerate BCF reported in a 42-day study. industrialchemicals.gov.au
NonylphenolAquatic organisms-Determined to have moderate bioaccumulation potential. industrialchemicals.gov.au
Organophosphate EstersMarine Organismslog BAF positively correlated with log KowMany OPEs show potential or strong bioaccumulation capacity. nih.gov

Analytical and Characterization Methodologies for Phosphonic Acid, Bis Nonylphenyl Ester in Research Contexts

Chromatographic Techniques for Separation and Quantification Research

Chromatographic methods are indispensable for separating Phosphonic acid, bis(nonylphenyl) ester from complex mixtures and quantifying its concentration. The choice of technique is dictated by the analyte's properties, the matrix complexity, and the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For a molecule like this compound, its suitability depends on its thermal stability and volatility. While high molecular weight esters can be challenging to analyze by GC, the technique is frequently used for related organophosphorus compounds like flame retardants and pesticides. nih.govnih.gov

Method development for trace analysis would focus on optimizing sample preparation, injection, separation, and detection parameters. Sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the sample matrix. nih.gov Derivatization is a common strategy for less volatile phosphonates, though the ester form of the target compound may be amenable to direct analysis. nih.gov

The chromatographic separation is typically achieved on a low-polarity capillary column, such as a DB-5MS. google.com A programmed temperature ramp is essential to ensure the elution of the high-boiling-point analyte. google.com For detection, mass spectrometry offers high selectivity and sensitivity. While full scan mode is used for initial identification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are employed for trace quantification, significantly improving the signal-to-noise ratio by monitoring specific fragment ions. google.comshimadzu.com

Table 1. Illustrative GC-MS Parameters for Analysis of Aryl Phosphonate (B1237965) Esters
ParameterTypical ConditionReference
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness google.com
Injection Splitless mode, 250-280 °C google.comshimadzu.com
Carrier Gas Helium, constant flow rate (e.g., 1-2 mL/min) google.com
Oven Program Initial temp 50-70 °C, ramp at 8-25 °C/min to 300 °C google.comshimadzu.com
MS Ion Source Electron Ionization (EI), 70 eV nih.gov
Detection Mode Scan (Identification), Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (Trace Quantification) shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices

For compounds that are thermally labile or have low volatility, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. This is particularly relevant for analyzing this compound in complex environmental or biological matrices. wiley.comresearchgate.net LC-MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. researchgate.net

A typical method employs reverse-phase chromatography using a C18 column. The mobile phase often consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives such as ammonium (B1175870) acetate (B1210297) to improve ionization and peak shape. lcms.cz

The choice of ionization source is critical. For related compounds like tris(nonylphenyl)phosphite, both atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) have been successfully used. nih.govresearchgate.net Tandem mass spectrometry (LC-MS/MS) is frequently utilized to enhance selectivity and reduce matrix effects, which can be significant in complex samples. nih.govlcms.cz By monitoring specific precursor-to-product ion transitions (MRM), low detection limits at ng/L to µg/L levels can be achieved. nih.gov

Table 2. Representative LC-MS/MS Parameters for Analysis of Nonylphenyl Derivatives
ParameterTypical ConditionReference
Column Reverse-phase C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) lcms.cz
Mobile Phase A: Water with 5 mM ammonium acetate; B: Acetonitrile/Methanol lcms.cz
Flow Rate 0.2-0.4 mL/min lcms.cz
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), Positive or Negative Mode nih.govresearchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) lcms.czsepscience.com
Quantification Limit Can range from ng/L to µg/dm² depending on matrix and method nih.govnih.gov

Gel Permeation Chromatography (GPC) for Oligomeric Species

Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. wikipedia.orgmalvernpanalytical.com This technique is not typically used for quantifying a single small molecule but is invaluable for characterizing the molecular weight distribution of polymers and identifying the presence of oligomers or related higher molecular weight species. wikipedia.orgeag.com In the context of this compound, GPC could be used in quality control to ensure product purity, verifying the absence of oligomeric byproducts from synthesis or degradation products from aging.

The sample is dissolved in a suitable solvent, commonly tetrahydrofuran (B95107) (THF) for organic-soluble polymers, and passed through a column packed with porous gel beads. ufl.edu Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying degrees and elute later. eag.com Detection is often accomplished with a differential refractive index (DRI) detector, which provides a response proportional to the concentration of the eluting species. shimadzu.com The system is calibrated with a series of narrow molecular weight standards (e.g., polystyrene) to create a calibration curve that correlates retention time with molecular weight. ufl.edushimadzu.com

Table 3. General GPC System Configuration for Polymer and Oligomer Analysis
ComponentTypical SpecificationReference
Stationary Phase Porous styrene-divinylbenzene copolymer beads (e.g., Styragel) ufl.edu
Mobile Phase Tetrahydrofuran (THF) ufl.edu
Pump Isocratic HPLC pump wikipedia.org
Detector Differential Refractive Index (DRI) shimadzu.com
Calibration Polystyrene or Poly(methyl methacrylate) standards ufl.edu

Spectroscopic and Spectrometric Characterization Research

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound, serving as a critical tool for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. For organophosphorus compounds, both ¹H NMR and ³¹P NMR are highly informative. psu.eduresearchgate.net

¹H NMR provides information on the hydrogen atoms in the molecule. For this compound, the spectrum would show complex signals in the aliphatic region (approx. 0.5-2.0 ppm) corresponding to the nonyl chains and signals in the aromatic region (approx. 6.8-7.5 ppm) for the phenyl rings. A key feature would be a doublet for the proton directly attached to the phosphorus atom (P-H), typically found at a distinct chemical shift with a large one-bond coupling constant (¹JPH) of several hundred Hertz. huji.ac.il

³¹P NMR is particularly useful as it directly probes the phosphorus nucleus, which has a natural abundance of 100% and a wide chemical shift range, making it highly sensitive to the chemical environment of the phosphorus atom. huji.ac.iloxinst.com Phosphonate esters typically exhibit characteristic chemical shifts. atamanchemicals.commdpi.com The ³¹P spectrum, often acquired with proton decoupling, would show a single sharp signal for the target compound, confirming its purity. A proton-coupled spectrum would show this signal split into a doublet due to coupling with the directly attached proton (¹JPH), confirming the P-H bond. huji.ac.il

Table 4. Predicted NMR Spectral Data for this compound
NucleusFunctional GroupExpected Chemical Shift (δ, ppm)Expected Multiplicity / Coupling (J, Hz)Reference
¹H Alkyl C-H (nonyl chain)~0.5 - 1.8Multiplets researchgate.net
¹H Aromatic C-H (phenyl ring)~6.8 - 7.5Multiplets researchgate.net
¹H P-H~6.5 - 8.0Doublet, ¹JPH ≈ 600-700 Hz huji.ac.il
³¹P (ArO)₂P(O)H~-5 to +15Singlet (decoupled); Doublet (coupled, ¹JPH ≈ 600-700 Hz) huji.ac.ilatamanchemicals.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. mdpi.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. For this compound, the IR spectrum would be dominated by a very strong and sharp absorption band corresponding to the P=O (phosphoryl) stretching vibration, typically found around 1250 cm⁻¹. atamanchemicals.com Other key absorbances would include C-H stretching from the aliphatic nonyl chains (around 2850-2960 cm⁻¹), aromatic C-H stretching (around 3030-3080 cm⁻¹), and P-O-C (aryl) stretching vibrations (around 950-1050 cm⁻¹ and 1150-1240 cm⁻¹). A P-H stretching band, which is often sharp and of medium intensity, would be expected in the 2350-2450 cm⁻¹ region.

Raman Spectroscopy involves the inelastic scattering of monochromatic light. While P=O stretching is also visible in Raman spectra, non-polar bonds often produce stronger signals. Therefore, aromatic C=C ring stretching vibrations (around 1600 cm⁻¹) and C-H bonds would be prominent. The complementary nature of these two techniques provides a more complete vibrational fingerprint of the molecule. mdpi.com

Table 5. Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Reference
C-H (Aliphatic) Stretching2850-2960 (Strong)2850-2960 (Strong) researchgate.net
C-H (Aromatic) Stretching3030-3080 (Medium)3030-3080 (Strong) mdpi.com
C=C (Aromatic) Ring Stretching1450-1600 (Medium)1450-1600 (Strong) mdpi.com
P=O (Phosphoryl) Stretching~1250 (Very Strong)~1250 (Medium) atamanchemicals.com
P-O-C (Aryl) Stretching950-1050, 1150-1240 (Strong)Variable researchgate.net
P-H Stretching2350-2450 (Medium, Sharp)2350-2450 (Medium) researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry Investigations

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. cardiff.ac.ukrsc.org When applied to this compound, particularly when it is adsorbed onto a substrate or part of a surface film, XPS provides critical insights into its interactions and surface chemistry.

The analysis involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. For this compound, high-resolution scans of the Phosphorus (P 2p), Oxygen (O 1s), and Carbon (C 1s) regions are of particular interest.

Detailed research findings from XPS studies on analogous phosphonate compounds reveal distinct binding energies that allow for the identification of the chemical environment of the constituent atoms. researchgate.net The P 2p peak for phosphonates typically appears in the 133-134 eV range, with specific energies indicating bonding to carbon (P-C) versus oxygen (P-O). researchgate.net The O 1s spectrum can be deconvoluted to distinguish between the doubly bonded oxygen (P=O) and the ester oxygens (P-O-C). researchgate.netnih.gov The complex C 1s spectrum can identify the aromatic carbons of the nonylphenyl group and the aliphatic carbons of the nonyl chain.

By analyzing the binding energy shifts and peak intensities, researchers can confirm the presence and integrity of the ester on a surface, study its orientation, and investigate the nature of its bonding to a substrate, for instance, whether it forms covalent bonds with a metal oxide surface. researchgate.netprinceton.edu

Table 1: Representative XPS Binding Energies for Phosphonate Surface Analysis

Below is an interactive table summarizing typical binding energies observed for the core elements in surface-adsorbed phosphonate esters, similar to this compound.

ElementOrbitalBinding Energy (eV)Chemical State Assignment
PhosphorusP 2p132.9 - 134.0P-O and P-C bonds within the phosphonate group. researchgate.net
PhosphorusP 2s~191.0Phosphorus in a phosphonate environment. researchgate.netresearchgate.net
OxygenO 1s~531.6Doubly bonded oxygen (P=O). researchgate.netnih.gov
OxygenO 1s~532.6Singly bonded ester oxygen (P-O-C). researchgate.netnih.gov
CarbonC 1s~284.4Aliphatic and Aromatic C-C bonds. researchgate.net
CarbonC 1s~285.3Aromatic C=C bonds. researchgate.net
CarbonC 1s~286.5Carbon bonded to oxygen (C-O-P). researchgate.net

Advanced Hyphenated Techniques for Complex Systems Research

Hyphenated techniques, which combine two or more analytical methods, offer enhanced capabilities for resolving complex chemical questions. In the context of this compound research, these techniques are invaluable for monitoring reactions, understanding thermal behavior, and characterizing surface interactions at a micro-level.

Online Monitoring and Reaction Pathway Elucidation

The synthesis of phosphonate esters can be complex, and understanding the reaction kinetics and pathways is crucial for process optimization and control. researchgate.net Online monitoring techniques, such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy or Fourier-transform infrared spectroscopy (FTIR), allow researchers to track the concentration of reactants, intermediates, and products in real-time. nih.gov

For the synthesis of this compound, which may involve reactions like the Michaelis-Arbuzov reaction, monitoring the characteristic ³¹P NMR signals would provide direct evidence of the conversion of a phosphite (B83602) precursor to the final phosphonate product. researchgate.net This allows for the precise determination of reaction endpoints and the identification of any transient intermediates or side products, thereby elucidating the reaction mechanism. nih.gov

Table 2: Hypothetical Online Monitoring Data for Esterification Reaction

This interactive table illustrates how data from an online monitoring technique (e.g., ³¹P NMR) might be used to track the progress of the synthesis of this compound.

Reaction Time (minutes)Reactant A (Normalized Conc.)Product (Normalized Conc.)Notes
01.000.00Reaction initiated.
300.650.35Initial phase of conversion.
600.300.70Reaction proceeding steadily.
900.100.90Nearing completion.
120<0.05>0.95Reaction considered complete.

Thermal Analysis Techniques Coupled with Mass Spectrometry (TGA-MS)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. When coupled with Mass Spectrometry (MS), the resulting TGA-MS system can identify the gaseous products evolved during thermal decomposition. researchgate.net This provides a detailed understanding of the degradation pathways and thermal stability of a compound. mdpi.comsemanticscholar.org

When this compound is analyzed by TGA-MS, the data would reveal the temperatures at which it begins to decompose and the nature of the fragments that are released. The thermal degradation of organophosphorus esters often involves the cleavage of the ester bonds. mdpi.com The resulting mass spectrum would likely show fragments corresponding to nonylphenol, various hydrocarbons from the nonyl chain, and different phosphorus-containing species, such as phosphorus oxides (e.g., PO, P₂O₅). researchgate.netmdpi.com This information is critical for applications where the compound might be exposed to high temperatures.

Table 3: Expected TGA-MS Results for Thermal Decomposition

This interactive table outlines the likely events during the thermal decomposition of this compound under an inert atmosphere.

Temperature Range (°C)Mass Loss (%)Major Evolved Fragments (from MS)Interpretation
250 - 3505 - 15H₂O, low molecular weight alkanes/alkenesInitial loss of moisture and some side-chain scission.
350 - 45040 - 50Nonylphenol (C₁₅H₂₄O), Nonene isomers (C₉H₁₈)Cleavage of the P-O-Ar ester bonds. mdpi.com
450 - 60020 - 30Phenol (B47542), smaller hydrocarbons, CO, CO₂Decomposition of the aromatic ring structure.
>6005 - 10Phosphorus oxides (PO, P₂O₃, P₂O₅), phosphoric acid fragmentsBreakdown of the central phosphorus-containing core. researchgate.netmdpi.com

Atomic Force Microscopy (AFM) for Surface Morphology and Interaction Studies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical images of surfaces at the nanoscale. espublisher.com It is used to visualize the surface morphology, measure surface roughness, and study the physical properties of thin films and adsorbed molecular layers. researchgate.netresearchgate.net

In research involving this compound, AFM can be used to characterize its films on various substrates. espublisher.com For example, if the compound is used as a surface modifier or lubricant, AFM can image how it adsorbs onto the surface, whether it forms a uniform monolayer or aggregates into multilayer domains. princeton.edu Quantitative analysis of AFM images provides key parameters such as the arithmetic average roughness (Ra) and root mean square roughness (Rq), which describe the texture of the surface. espublisher.com These parameters are crucial for understanding how the ester modifies the surface properties of a material.

Table 4: Comparative AFM Surface Roughness Parameters

This interactive table provides a hypothetical comparison of surface roughness parameters for a substrate before and after being coated with a thin film of this compound.

Surface SampleArithmetic Average Roughness (Ra) (nm)Root Mean Square Roughness (Rq) (nm)Observation
Uncoated Substrate2.53.2The inherent roughness of the base material. espublisher.com
Coated Substrate1.82.3The ester forms a relatively smooth film, reducing surface irregularities.

Theoretical and Computational Investigations of Phosphonic Acid, Bis Nonylphenyl Ester

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the intrinsic properties of a molecule. These studies provide a foundational understanding of the compound's stability, reactivity, and spectroscopic characteristics.

Electronic structure calculations are fundamental to understanding the chemical nature of Phosphonic acid, bis(nonylphenyl) ester. By solving approximations of the Schrödinger equation, these methods determine the distribution of electrons within the molecule, which governs its geometry and chemical properties.

Key parameters derived from these calculations include:

Optimized Molecular Geometry: Calculations can predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. For organophosphorus esters, the geometry around the central phosphorus atom is of particular interest. researchgate.net

Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests the molecule is more likely to undergo chemical reactions.

Electron Density and Charge Distribution: Analysis, such as Mulliken population analysis, reveals the partial charges on each atom. dtic.mil In this compound, the phosphoryl oxygen (P=O) is expected to have a significant negative partial charge, making it a potential site for electrophilic attack or hydrogen bonding. dtic.mil The phosphorus atom would correspondingly carry a partial positive charge.

Table 1: Illustrative Data from Quantum Chemical Calculations on a Representative Organophosphate Ester

ParameterIllustrative ValueSignificance
P=O Bond Length~1.48 ÅIndicates a strong double bond character.
O-P-O Bond Angle~102°Defines the tetrahedral geometry around the phosphorus center.
HOMO Energy-7.5 eVRepresents the energy of the outermost electrons, related to ionization potential.
LUMO Energy+1.2 eVRepresents the energy of the lowest available electron state, related to electron affinity.
HOMO-LUMO Gap8.7 eVA large gap suggests high kinetic stability.
Mulliken Charge on P+1.2Indicates the electrophilic nature of the phosphorus atom.
Mulliken Charge on P=O-0.8Highlights the nucleophilic character of the phosphoryl oxygen.

Note: This data is representative of typical organophosphate esters and is intended for illustrative purposes.

Computational modeling can elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathways, intermediate structures, and the energy required to initiate the reaction (activation energy).

Studies on similar organophosphorus compounds have focused on:

Hydrolysis: The breakdown of the ester linkages (P-O-C) is a critical degradation pathway. Modeling can determine whether the reaction proceeds through an associative or dissociative mechanism at the phosphorus center.

Oxidative Degradation: Reactions with radicals, such as the hydroxyl radical (•OH) in the atmosphere or in advanced oxidation processes for water treatment, can be modeled. researchgate.net DFT calculations can identify the most susceptible sites for radical attack—likely the nonylphenyl rings or the alkyl chains—and calculate the activation barriers for these reactions. researchgate.net

Thermal Decomposition: Quantum methods can predict the bond dissociation energies, indicating which bonds are most likely to break upon heating.

Characterizing the transition state—the highest energy point along the reaction coordinate—is essential for calculating reaction rates. The geometry and vibrational frequencies of the transition state confirm the nature of the reaction pathway. nih.gov

Molecular Dynamics Simulations for Interfacial Interactions

While quantum chemistry is ideal for studying single molecules or small clusters, molecular dynamics (MD) simulations are used to model the behavior of larger systems over time. MD is particularly useful for investigating how this compound interacts with surfaces and other molecules in a condensed phase.

The interaction of organophosphorus compounds with surfaces is relevant to their application as lubricants, corrosion inhibitors, or flame retardants. MD simulations can model these interfacial phenomena.

Adsorption on Metal Surfaces: Research on simpler phosphonic acids shows they can form strong bonds with metal oxide surfaces (e.g., aluminum oxide, titanium dioxide, iron). researchgate.netresearchgate.netacs.org The adsorption process often involves:

Initial hydrogen bonding between the phosphonic acid headgroup and surface hydroxyl groups. researchgate.net

Condensation reactions forming covalent M-O-P bonds (where M is the metal). researchgate.net

Binding can occur in different modes, including monodentate, bidentate, and tridentate, depending on the surface and conditions. researchgate.netacs.org

For this compound, the bulky nonylphenyl groups would sterically influence the packing density and orientation of the molecules on a surface. MD simulations could predict how these large hydrophobic chains arrange themselves, potentially forming a protective, non-polar layer on the metal.

Table 2: Adsorption Modes of Phosphonic Acids on Metal Oxide Surfaces

Adsorption ModeDescriptionSurface Type
Monodentate One P-O-Metal bond is formed.Titanium Dioxide, Aluminum Oxide
Bidentate Two P-O-Metal bonds are formed with the surface.Aluminum Oxide, Indium Tin Oxide
Tridentate Involves hydrogen bonding of the P=O group to the surface in addition to bidentate covalent bonds.Aluminum Oxide

Source: Based on findings from studies on various phosphonic acids. researchgate.netacs.orgrsc.org

Interaction with Polymer Interfaces: In applications where it is used as a plasticizer or flame retardant, its interaction with polymer chains is crucial. MD simulations can model the diffusion of the molecule into a polymer matrix and calculate the binding energy, providing insights into its miscibility and permanence.

The structure of this compound, with a polar phosphonate (B1237965) head and two large, non-polar nonylphenyl tails, gives it amphiphilic characteristics. This suggests it may self-assemble in solution.

MD simulations can be used to study:

Critical Micelle Concentration (CMC): Although computationally intensive, simulations can help predict the concentration at which molecules begin to form aggregates or micelles in an aqueous environment to minimize the contact between the hydrophobic tails and water.

Aggregate Morphology: Simulations can reveal the likely shape and size of these aggregates, whether they are spherical micelles, cylindrical structures, or bilayers. The two bulky tail groups may lead to more complex aggregate structures compared to single-chain surfactants. researchgate.net

Predictive Modeling for Environmental Fate and Degradation

Predictive models are essential for assessing the environmental impact of a chemical. These models use data from computational chemistry and experimental measurements to estimate a compound's persistence, distribution, and degradation in the environment.

The environmental fate of this compound is largely governed by the properties of its two main components: the organophosphate core and the nonylphenyl groups.

Persistence and Degradation Pathways: The primary degradation pathways are expected to be the biodegradation of the nonylphenyl groups and the hydrolysis of the phosphate (B84403) ester bonds. Studies on nonylphenol ethoxylates (NPEs), which share the nonylphenol moiety, show that biodegradation often proceeds by shortening the side chains and eventual cleavage of the aromatic ring. nih.govnih.govresearchgate.net The ultimate biodegradation half-lives for NPEs and their intermediates can range from one to four weeks in various environmental conditions. nih.govresearchgate.net

Multimedia Environmental Fate Models: Models like SimpleBox4nano or other fugacity-based models can predict how the chemical partitions between different environmental compartments (air, water, soil, sediment). researchgate.netrsc.org Input parameters for these models include:

Log Kow (Octanol-Water Partition Coefficient): A measure of hydrophobicity. The high number of carbon atoms in the nonylphenyl groups suggests a very high Log Kow, indicating a strong tendency to adsorb to soil, sediment, and bioaccumulate.

Vapor Pressure: Determines its tendency to enter the atmosphere.

Water Solubility: Affects its concentration and transport in aquatic systems.

Degradation Rates: Half-lives for hydrolysis, photolysis, and biodegradation in different media.

Table 3: Predicted Environmental Properties and Fate of Structurally Related Compounds

PropertyRelated Compound ClassPredicted Behavior for Bis(nonylphenyl) Ester
Persistence Nonylphenol EthoxylatesLikely to be persistent, with slow biodegradation. nih.govresearchgate.net
Bioaccumulation High Log Kow OrganicsHigh potential to bioaccumulate in fatty tissues of organisms.
Adsorption NonylphenolsStrong adsorption to soil and sediment (high Koc).
Primary Degradation Pathway Alkylphenol Ethoxylates & Organophosphate EstersBiodegradation of nonyl chains and hydrolysis of ester bonds. nih.gov
Aquatic Half-Life Nonylphenol EthoxylatesWeeks to months, depending on conditions. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Biodegradation

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its biological activity, including its susceptibility to biodegradation. For this compound, specific QSAR studies detailing its biodegradation are not extensively available in peer-reviewed literature. However, general principles of QSAR as applied to organophosphorus compounds and substances with nonylphenyl groups can provide insights into its likely environmental fate.

Key Molecular Descriptors Influencing Biodegradation:

Molecular Weight: Larger molecules often exhibit slower biodegradation rates due to difficulties in transport across microbial cell membranes.

Hydrophobicity (Log Kow): Extremely high hydrophobicity can lead to strong partitioning into organic matter, reducing the bioavailability of the compound to microorganisms.

Steric Hindrance: The bulky nonylphenyl groups can sterically hinder the enzymatic attack on the ester linkages, which are typically susceptible to hydrolysis.

Electronic Properties: The electronic nature of the phosphorus center and the aromatic rings influences the reactivity of the molecule and its susceptibility to enzymatic cleavage.

In the absence of specific experimental data, QSAR models can be used to predict the probability of a substance being readily biodegradable. These models are often trained on large datasets of compounds with known biodegradation outcomes. For a substance like this compound, it is anticipated that most QSAR models would predict it to be not readily biodegradable due to its high molecular weight, high hydrophobicity, and the presence of branched alkyl chains on the phenyl rings, which are known to be persistent.

Illustrative QSAR Model Predictions for Biodegradation:

QSAR Model TypePredicted Outcome for this compoundKey Influencing Factors
Group Contribution ModelsNot Readily BiodegradablePresence of branched nonyl groups and phosphonate ester moiety.
Probabilistic ModelsLow Probability of Rapid BiodegradationHigh molecular weight and high predicted Log Kow.
Expert System-Based ModelsPersistentStructural alerts for persistence associated with nonylphenols and organophosphates.

This table is illustrative and based on general principles of QSAR for similar chemical structures, as specific model outputs for this compound are not publicly available.

Environmental Partitioning Coefficient Predictions (Log Kow, Log Koc)

The environmental partitioning of a chemical describes its distribution between different environmental compartments such as water, soil, and air. The octanol-water partition coefficient (Log Kow) and the soil organic carbon-water (B12546825) partition coefficient (Log Koc) are key parameters used to predict this behavior. These values are crucial for assessing the environmental fate and potential for bioaccumulation of a substance. For this compound, experimental data for these coefficients are scarce, and thus, computational prediction methods are heavily relied upon.

Octanol-Water Partition Coefficient (Log Kow):

Log Kow is a measure of a chemical's hydrophobicity or lipophilicity. A high Log Kow value indicates a greater tendency for the substance to partition into fatty tissues and organic matter. Various computational models, such as those based on atomic or group contributions, can estimate Log Kow. Given the presence of two large, hydrophobic nonylphenyl groups, this compound is expected to have a very high Log Kow value.

Soil Organic Carbon-Water Partition Coefficient (Log Koc):

Log Koc describes the tendency of a chemical to adsorb to the organic matter in soil and sediment. It is a critical parameter for predicting the mobility of a substance in the terrestrial environment. High Log Koc values suggest that the compound will be relatively immobile in soil and will tend to accumulate in sediments in aquatic systems. Log Koc is often estimated from Log Kow using established regression equations.

Predicted Environmental Partitioning Coefficients:

ParameterPredicted Value RangePrediction Method(s)Environmental Implication
Log Kow> 8.0Atom/Fragment Contribution Methods (e.g., KOWWIN™)High potential for bioaccumulation in aquatic organisms and strong partitioning to organic matter.
Log Koc> 5.0Estimated from Log Kow using regression equationsLow mobility in soil and strong adsorption to sediment, leading to potential persistence in these compartments.

The values in this table are predictions based on computational models and the chemical structure of this compound. They are intended to be illustrative of the expected range for a compound with these structural features.

The high predicted values for both Log Kow and Log Koc suggest that if released into the environment, this compound would predominantly be found in soil and sediment, with a low potential for leaching into groundwater. Its high hydrophobicity also indicates a significant potential for biomagnification in food chains.

Future Research Directions for this compound

The utility of this compound, primarily as a secondary antioxidant and processing stabilizer in the polymer industry, is well-established. However, evolving demands for sustainability, performance, and environmental stewardship necessitate forward-looking research to address current limitations and unlock new potentials. This article outlines key future research directions and unanswered questions concerning this important chemical compound.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for Phosphonic acid, bis(nonylphenyl) ester, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis typically involves esterification of phosphonic acid with nonylphenol derivatives. Key parameters include:

  • Catalysts : Acidic catalysts (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide) improve ester bond formation .
  • Temperature : Optimal yields are achieved at 110–130°C to balance reactivity and minimize side reactions (e.g., oxidation) .
  • Molar Ratios : A 1:2 stoichiometric ratio of phosphonic acid to nonylphenol ensures complete esterification .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or fractional distillation removes unreacted precursors and byproducts .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ³¹P NMR identifies phosphonate ester bonds (δ = 20–30 ppm), while ¹H/¹³C NMR resolves alkyl and aryl group configurations .
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Peaks at ~1250 cm⁻¹ (P-O-C stretch) and ~980 cm⁻¹ (P=O stretch) confirm ester formation .
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : Quantifies purity and detects trace impurities (e.g., monoester byproducts) .

Q. What factors influence the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer:

  • Acidic Hydrolysis : Protonation of the ester oxygen accelerates cleavage, monitored via pH-stat titration .
  • Alkaline Hydrolysis : Nucleophilic attack by OH⁻ ions dominates; degradation products (e.g., phosphonic acid, nonylphenol) are analyzed by LC-MS .
  • Steric Effects : Branched nonyl groups reduce hydrolysis rates by hindering nucleophilic access to the ester bond .

Advanced Research Questions

Q. How do structural modifications (e.g., branching of nonyl groups) affect the thermal stability and environmental persistence of this compound?

  • Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Branched isomers exhibit higher decomposition onset temperatures (~250°C) compared to linear analogs (~220°C) due to increased steric hindrance .
  • Environmental Fate Studies : Soil column experiments quantify adsorption coefficients (Kd) and half-lives (t₁/₂) under UV exposure. GC-MS tracks degradation metabolites like nonylphenol .

Q. What computational chemistry approaches predict the interactions of this compound with biological membranes or environmental matrices?

  • Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Lipid bilayer models (e.g., DPPC membranes) assess penetration kinetics and partition coefficients .
  • Quantitative Structure-Activity Relationship (QSAR) : Predicts logP (octanol-water partition coefficient) for bioaccumulation potential using software like EPI Suite .
  • Density Functional Theory (DFT) : Calculates bond dissociation energies to identify degradation pathways (e.g., ester cleavage vs. radical oxidation) .

Q. How can isotopic labeling (e.g., deuterated analogs) elucidate the metabolic pathways of this compound in ecological systems?

  • Methodological Answer:

  • Synthesis of Deuterated Derivatives : Replace nonylphenol hydrogens with deuterium (e.g., bis(nonylphenyl-d₁₇) ester) using deuterated reagents .
  • Tracer Studies : LC-HRMS tracks deuterated metabolites in microbial cultures or aquatic microcosms to map degradation pathways .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-limiting steps in hydrolysis .

Data Contradiction Analysis

Q. How can conflicting data on the ecotoxicity of this compound be resolved?

  • Methodological Answer:

  • Standardized Assays : Replicate OECD Test Guidelines (e.g., Daphnia magna acute toxicity) under controlled pH, temperature, and salinity .
  • Interlaboratory Comparisons : Harmonize protocols (e.g., ISO 6341) to minimize variability in EC₅₀ measurements .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate discrepancies in toxicity data across studies, considering factors like isomer composition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.